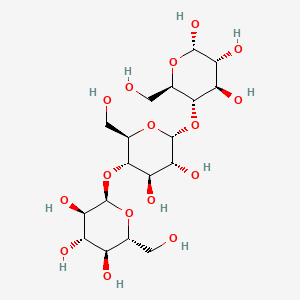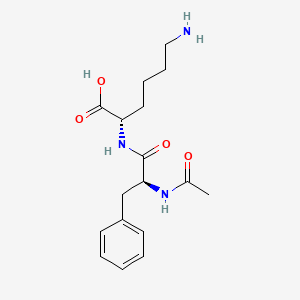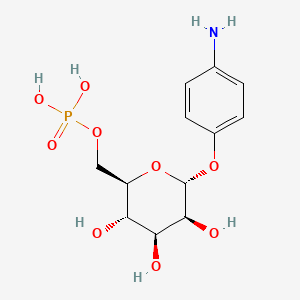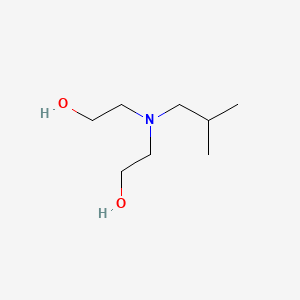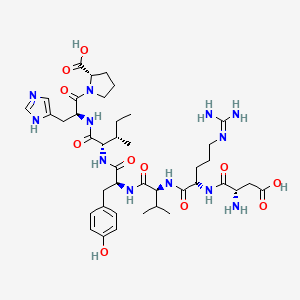
Aminoethanesulfonylpiperidine
Overview
Description
Aminoethanesulfonic acid is a physiological amino acid present in humans, known for its surface-active properties . Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The combination of these two components results in a compound with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminoethanesulfonylpiperidine can be synthesized through the reaction of aminoethanesulfonic acid with piperidine under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Aminoethanesulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
Aminoethanesulfonylpiperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems due to its structural similarity to physiological amino acids.
Medicine: Investigated for its potential therapeutic applications, including its use as a surface-active agent and its potential role in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of aminoethanesulfonylpiperidine involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by modulating the activity of enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Aminoethanesulfonylpiperidine can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with a wide range of applications in medicinal chemistry.
Aminoethanesulfonic Acid: A physiological amino acid with surface-active properties.
Substituted Piperidines: Compounds with various substituents on the piperidine ring, each with unique properties and applications.
Uniqueness: The uniqueness of this compound lies in its combination of aminoethanesulfonic acid and piperidine, resulting in a compound with potential therapeutic applications and surface-active properties .
Properties
IUPAC Name |
2-piperidin-1-ylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-4-7-12(10,11)9-5-2-1-3-6-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOGRANXQCUIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953609 | |
| Record name | 2-(Piperidine-1-sulfonyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31644-46-9 | |
| Record name | Piperidine, N-(2-aminoethylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031644469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperidine-1-sulfonyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings regarding the absorption, distribution, metabolism, and excretion (ADME) of Taurinopiperidine?
A1: Research indicates that Taurinopiperidine exhibits approximately 85% binding to rabbit serum protein at peak blood concentration following oral administration []. The study also reveals that around 11.5% of the compound is excreted unchanged in rabbit urine, suggesting significant metabolism into metabolites lacking the piperidine structure []. This implies that Taurinopiperidine likely undergoes extensive first-pass metabolism, influencing its bioavailability and potentially leading to the formation of active or inactive metabolites.
Q2: What pharmacological activities have been observed with Taurinopiperidine?
A2: Taurinopiperidine demonstrates a range of pharmacological activities, albeit with varying potency. While it does not exhibit anti-inflammatory effects on carrageenin-induced edema in rats, it inhibits vascular permeability and exhibits analgesic, antihistaminic, anti-anaphylactic, and antipyretic properties in animal models []. Further research is needed to elucidate the mechanisms underlying these activities and to determine their clinical relevance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)
